1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]-4-triazolecarboxamide is a member of triazoles.
Scientific Research Applications
Antimicrobial Activities
This compound and its derivatives have been studied for their potential antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized similar triazole derivatives and assessed their effectiveness against various microorganisms, finding some compounds displayed significant antimicrobial activity (Başoğlu et al., 2013). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with structural similarities, and found that some of these compounds possessed good to moderate antimicrobial activities (Bektaş et al., 2007).
Antineoplastic Potential
Compounds with a similar structure have been evaluated for their antineoplastic (anti-cancer) activity. For instance, a study by Farghaly et al. (2012) on indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives, which are structurally related, showed some potential for antineoplastic activity (Farghaly et al., 2012).
Tuberculostatic Activity
Research into the tuberculostatic properties of similar compounds has been conducted. Foks et al. (2004) synthesized derivatives including oxadiazole and triazole moieties and tested them for tuberculostatic activity, with some compounds showing inhibitory concentrations within a specific range (Foks et al., 2004).
Enzymatic Activity Enhancement
Derivatives of 1,2,3-triazolyl-1,2,5-oxadiazole, which are structurally related, have been found to enhance enzymatic activity. Severina et al. (2014) investigated the influence of such derivatives on the activation of soluble guanylate cyclase, finding an increase in activation by these compounds (Severina et al., 2014).
Properties
Molecular Formula |
C21H20N8O4 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C21H20N8O4/c1-3-32-16-10-6-14(7-11-16)18-17(24-28-29(18)20-19(22)26-33-27-20)21(30)25-23-12-13-4-8-15(31-2)9-5-13/h4-12H,3H2,1-2H3,(H2,22,26)(H,25,30)/b23-12+ |
InChI Key |
NKWPBRYGMGISJO-FSJBWODESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=C(C=C4)OC |
SMILES |
CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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